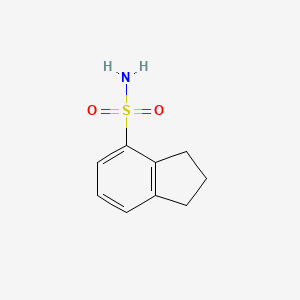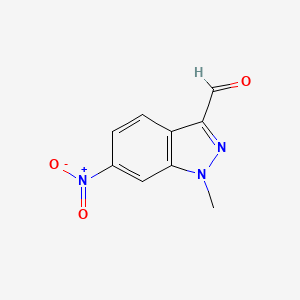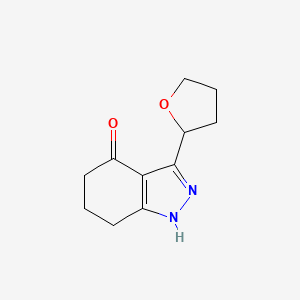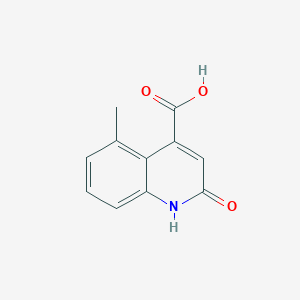
2,3-dihydro-1H-indene-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-ジヒドロ-1H-インデン-4-スルホンアミドは、インデン誘導体のクラスに属する有機化合物です。この化合物は、インデン環系にスルホンアミド基が付加されていることを特徴としています。インデン誘導体は、その多様な生物活性で知られており、医薬品化学で広く研究されています。
準備方法
合成経路と反応条件
2,3-ジヒドロ-1H-インデン-4-スルホンアミドの合成は、通常、2,3-ジヒドロ-1H-インデンのスルホン化を伴います。一般的な方法の1つは、2,3-ジヒドロ-1H-インデンとクロロスルホン酸を反応させ、その後アンモニアを添加してスルホンアミド基を形成することです。反応条件は通常、スルホン化反応の発熱性を制御するために低温を維持することを伴います。
工業生産方法
工業的な環境では、2,3-ジヒドロ-1H-インデン-4-スルホンアミドの生産は、連続フロー反応器を使用することで規模拡大できます。これにより、温度や圧力などの反応パラメータをより適切に制御できるため、最終製品の収率と純度が向上します。自動化システムの使用は、品質の一貫性を確保し、人為的ミスを減らすことにも役立ちます。
化学反応の分析
反応の種類
2,3-ジヒドロ-1H-インデン-4-スルホンアミドは、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、スルホン酸を形成するために酸化できます。
還元: 還元反応は、スルホンアミド基をアミン基に変換できます。
置換: 求電子置換反応はインデン環で起こり、さまざまな誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンまたはニトロ化剤などの試薬は、制御された条件下で使用して置換反応を実現できます。
形成される主な生成物
酸化: スルホン酸
還元: アミン
置換: ハロゲン化またはニトロ化されたインデン誘導体
科学研究での用途
2,3-ジヒドロ-1H-インデン-4-スルホンアミドは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗癌性など、その潜在的な生物活性について研究されています。
医学: 新しい薬の開発における医薬品中間体としての使用を調査する研究が進められています。
工業: 特定の特性を持つ特殊化学品や材料の生産に使用されます。
科学的研究の応用
2,3-Dihydro-1H-indene-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
2,3-ジヒドロ-1H-インデン-4-スルホンアミドの作用機序は、特定の分子標的との相互作用を伴います。たとえば、炎症反応に関与するマルチタンパク質複合体であるNLRP3インフラマソームを阻害することが示されています。 NLRP3タンパク質に結合することにより、この化合物はインフラマソームの組み立てと活性化をブロックし、炎症を軽減します .
類似の化合物との比較
類似の化合物
2,3-ジヒドロ-1H-インデン-5-スルホンアミド: 構造は似ていますが、スルホンアミド基が異なる位置にあります。
インダン: スルホンアミド基がありませんが、インデン環系を共有しています。
インデン: スルホンアミド基のない親化合物です。
独自性
2,3-ジヒドロ-1H-インデン-4-スルホンアミドは、その特定の置換パターンにより、独特の化学的および生物学的特性を持っています。NLRP3インフラマソームを阻害する能力は、他のインデン誘導体とは異なり、炎症性疾患の研究において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-indene-5-sulfonamide: Similar structure but with the sulfonamide group at a different position.
Indane: Lacks the sulfonamide group but shares the indene ring system.
Indene: The parent compound without the sulfonamide group.
Uniqueness
2,3-Dihydro-1H-indene-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the NLRP3 inflammasome sets it apart from other indene derivatives, making it a valuable compound in the study of inflammatory diseases.
特性
分子式 |
C9H11NO2S |
|---|---|
分子量 |
197.26 g/mol |
IUPAC名 |
2,3-dihydro-1H-indene-4-sulfonamide |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2,(H2,10,11,12) |
InChIキー |
PYPVLVBCGQKOMW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C(=CC=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11899519.png)
![(R)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11899525.png)












